1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoro-methyl group in acetic acid . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine analogs .
Scientific Research Applications
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It acts as a thymidylate synthase inhibitor, blocking the synthesis of pyrimidine thymidylate, a nucleotide required for DNA replication. This results in the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another pyrimidine analog with similar anticancer properties.
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Used in the treatment of certain cancers, particularly leukemia.
Uniqueness
1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific fluoromethyl group, which enhances its biological activity and metabolic stability compared to other similar compounds .
Properties
CAS No. |
38817-29-7 |
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Molecular Formula |
C9H11FN2O5 |
Molecular Weight |
246.19 g/mol |
IUPAC Name |
1-[5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16) |
InChI Key |
JIWIXZJAAUQOCE-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CF)O)O |
81002-69-9 | |
Origin of Product |
United States |
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